2-(2-chlorophenyl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}acetamide
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Overview
Description
2-(2-chlorophenyl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}acetamide is a complex organic compound that features a chlorophenyl group, a trifluoromethyl pyridine moiety, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}acetamide typically involves multi-step organic reactions. One common method involves the formation of the azetidine ring through cyclization reactions, followed by the introduction of the chlorophenyl and trifluoromethyl pyridine groups via nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., sodium azide). Reaction conditions often involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-(2-chlorophenyl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Alternatively, it may modulate receptor function by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenyl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}acetamide: shares structural similarities with other azetidine-containing compounds, such as 2-(2-chlorophenyl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}ethanamine and 2-(2-chlorophenyl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}propanamide.
Trifluoromethyl pyridine derivatives: Compounds like 2-chloro-4-(trifluoromethyl)pyridine and 2-(trifluoromethyl)pyridine share the trifluoromethyl pyridine moiety.
Uniqueness
What sets this compound apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the azetidine ring, in particular, adds to its structural complexity and potential for diverse applications.
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3N3O/c18-14-4-2-1-3-11(14)7-16(25)23-13-9-24(10-13)15-8-12(5-6-22-15)17(19,20)21/h1-6,8,13H,7,9-10H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFRIYXHKJTMGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=CC(=C2)C(F)(F)F)NC(=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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